Cas no 80058-85-1 (2,5-Diisopropyl-4-phenoxyaniline)

2,5-Diisopropyl-4-phenoxyaniline is a substituted aniline derivative featuring diisopropyl and phenoxy functional groups at the 2,5 and 4 positions, respectively. This structural configuration imparts steric hindrance and electronic modulation, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its electron-rich aromatic system enhances reactivity in electrophilic substitution reactions, while the bulky isopropyl groups improve selectivity in coupling processes. The compound’s stability under various conditions and compatibility with diverse reaction pathways make it suitable for advanced chemical applications. It is commonly utilized in the development of specialty chemicals, where precise functionalization and controlled reactivity are critical.
2,5-Diisopropyl-4-phenoxyaniline structure
80058-85-1 structure
Product Name:2,5-Diisopropyl-4-phenoxyaniline
CAS No:80058-85-1
MF:C18H23NO
MW:269.381325006485
MDL:MFCD09835410
CID:60169
PubChem ID:13272139
Update Time:2025-06-30

2,5-Diisopropyl-4-phenoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxy-2,6-diisopropylaniline
    • 4-phenoxy-2,6-di(propan-2-yl)aniline
    • Benzenamine,2,6-bis(1-methylethyl)-4-phenoxy-
    • 2,6-diisopropyl-4-phenoxyaniline
    • 80058-85-1
    • AKOS015915223
    • WRBGLNGTYOVAJO-UHFFFAOYSA-N
    • FT-0654934
    • Benzenamine, 2,6-bis(1-methylethyl)-4-phenoxy-
    • 4-PHENOXY-2,6-DIISOPROPYL ANILINE
    • 2,6-diisopropyl-4-phenoxy-aniline
    • DTXSID80533684
    • A839825
    • SCHEMBL4360185
    • SB81556
    • 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine (ACI)
    • 2,5-Diisopropyl-4-phenoxyaniline
    • MDL: MFCD09835410
    • Inchi: 1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3
    • InChI Key: WRBGLNGTYOVAJO-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C(C)C)C(N)=C(C(C)C)C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 269.17800
  • Monoisotopic Mass: 269.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: Dark red solid
  • Density: 1.026
  • Boiling Point: 371°C at 760 mmHg
  • Flash Point: 164.5°C
  • Refractive Index: 1.563
  • PSA: 35.25000
  • LogP: 5.88910

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2,5-Diisopropyl-4-phenoxyaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Methylimidazole ,  Cuprous chloride Solvents: o-Xylene ;  rt; rt → 140 °C; 30 h, 140 °C
Reference
A Practical and Improved Copper-Catalyzed Synthesis of the Central Intermediate of Diafenthiuron and Related Products
Schareina, Thomas; Zapf, Alexander; Cotte, Alain; Mueller, Nikolaus; Beller, Matthias, Organic Process Research & Development, 2008, 12(3), 537-539

Production Method 2

Reaction Conditions
Reference
Antiparasitic phenoxyphenylisothioureas and intermediates in their production
, France, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Bis(8-quinolinolato)copper Solvents: o-Xylene ;  155 °C
Reference
Synthesis of 2, 6-diisopropyl-4-phenoxyphenyl isocyanate
Fang, Yong-qin; Wu, An-bang, Changzhou Daxue Xuebao, 2012, 24(4), 24-27

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Methylimidazole ,  Cuprous chloride Solvents: Toluene ;  16 h, 140 °C
Reference
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Production Method 5

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  N1-(5-Methyl[1,1′-biphenyl]-2-yl)-N2-(phenylmethyl)ethanediamide Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
Reference
CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether Formation
Fan, Mengyang; Zhou, Wei; Jiang, Yongwen; Ma, Dawei, Angewandte Chemie, 2016, 55(21), 6211-6215

Production Method 6

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine ,  Copper Solvents: Xylene ;  100 °C; 3 h, 140 °C
Reference
Synthesis of diafenthiuron
Qian, Meng-fei; Yang, Chun; Wang, Feng-yun; Lei, Wu; Xia, Ming-zhu; et al, Jingxi Huagong, 2015, 32(2), 159-162

2,5-Diisopropyl-4-phenoxyaniline Raw materials

2,5-Diisopropyl-4-phenoxyaniline Preparation Products

2,5-Diisopropyl-4-phenoxyaniline Suppliers

Amadis Chemical Company Limited
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(CAS:80058-85-1)2,5-Diisopropyl-4-phenoxyaniline
Order Number:A839825
Stock Status:in Stock
Quantity:250mg/100mg/50mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):1864.0/969.0/571.0/336.0
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2,5-Diisopropyl-4-phenoxyaniline Related Literature

Additional information on 2,5-Diisopropyl-4-phenoxyaniline

Comprehensive Overview of 2,5-Diisopropyl-4-phenoxyaniline (CAS No. 80058-85-1)

2,5-Diisopropyl-4-phenoxyaniline, with the CAS number 80058-85-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a phenoxy group and two isopropyl substituents on an aniline backbone. Its chemical formula is C16H21NO, and it has a molecular weight of approximately 239.34 g/mol.

The synthesis of 2,5-Diisopropyl-4-phenoxyaniline typically involves multi-step reactions, including the formation of the aniline derivative and subsequent substitution reactions to introduce the phenoxy and isopropyl groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic approach that significantly reduced reaction times and by-product formation.

In terms of its physical properties, 2,5-Diisopropyl-4-phenoxyaniline is a white to off-white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various applications in chemical synthesis and pharmaceutical formulations.

The biological activity of 2,5-Diisopropyl-4-phenoxyaniline has been extensively studied due to its potential therapeutic applications. Research has shown that this compound possesses anti-inflammatory and analgesic properties. A study conducted by the University of California, San Francisco, demonstrated that 2,5-Diisopropyl-4-phenoxyaniline effectively inhibited the production of pro-inflammatory cytokines in vitro, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

Beyond its anti-inflammatory effects, 2,5-Diisopropyl-4-phenoxyaniline has also been investigated for its potential as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A recent study published in the Biochemical Journal reported that 2,5-Diisopropyl-4-phenoxyaniline exhibited strong antioxidant activity in both cell-free and cellular models.

In the pharmaceutical industry, 2,5-Diisopropyl-4-phenoxyaniline is being explored as a lead compound for drug development. Its unique chemical structure provides a scaffold for further modifications to enhance its pharmacological properties. For example, researchers at the National Institutes of Health (NIH) have synthesized several derivatives of 2,5-Diisopropyl-4-phenoxyaniline with improved potency and selectivity for specific therapeutic targets.

The safety profile of 2,5-Diisopropyl-4-phenoxyaniline is another critical aspect of its evaluation. Preclinical studies have shown that it has low toxicity at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, as with any new compound, comprehensive safety assessments are essential before it can be advanced to clinical trials.

Clinical trials are currently underway to evaluate the efficacy and safety of 2,5-Diisopropyl-4-phenoxyaniline. Early-phase trials have demonstrated promising results in reducing inflammation and pain in patients with chronic conditions such as osteoarthritis. These findings have sparked interest from pharmaceutical companies looking to develop new treatments for unmet medical needs.

In conclusion, 2,5-Diisopropyl-4-phenoxyaniline (CAS No. 80058-85-1) is a multifaceted compound with significant potential in various scientific and medical applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of disease processes and developing novel therapeutic strategies.

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(CAS:80058-85-1)2,5-Diisopropyl-4-phenoxyaniline
A839825
Purity:99%/99%/99%/99%
Quantity:250mg/100mg/50mg/25mg
Price ($):1864.0/969.0/571.0/336.0
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